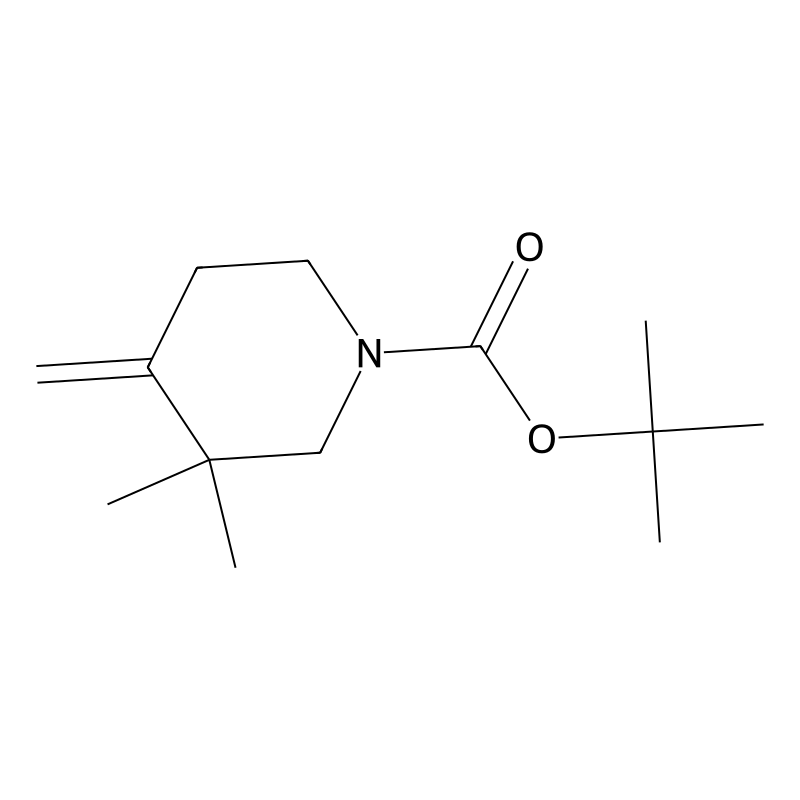

tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Pharmaceutical Compounds

Field: Organic Chemistry, Pharmaceutical Science

Application: 1-Boc-3,3-dimethyl-4-methylenepiperidine is a key intermediate for several novel inhibitors.

Synthesis of Spirooxindolopyrrolidine-Embedded Piperidinone

Field: Organic Chemistry, Medicinal Chemistry

Method: The synthesis involves a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction.

Results: The synthesized compound showed potential anticancer activity.

Preparation of Nitridotricarbonic Acid Tri-tert-butyl Ester (Boc3N)

Field: Organic Chemistry

Method: The preparation involves reaction with excess Boc2O and DMAP directly from NH4Cl.

Synthesis of Biologically Active Piperidines

Tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a methylene group. Its molecular formula is , and it has a molar mass of approximately 197.27 g/mol. This compound is known for its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure contributes to its physical properties, including a boiling point of around 80°C at 1 mmHg and a density of 1 g/mL .

- Alkylation: The compound can be alkylated using alkyl halides in the presence of bases, facilitating the introduction of various alkyl groups.

- Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Reduction: The double bond in the methylene group may be reduced using hydrogenation techniques or metal catalysts .

- Antidepressant effects: Some piperidine derivatives have been studied for their potential antidepressant effects.

- Antimicrobial properties: Certain structural analogs show activity against various bacterial strains.

- Neuroactive effects: Piperidine-containing compounds may influence neurotransmitter systems, making them candidates for neuropharmacological studies .

The synthesis of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

- Starting with piperidine derivatives: The synthesis often begins with commercially available piperidine derivatives that are subsequently modified through alkylation and esterification reactions.

- Use of protecting groups: Protecting groups like tert-butyloxycarbonyl (Boc) are frequently employed to prevent unwanted reactions during synthesis.

- Final purification: The product is usually purified through techniques such as column chromatography or recrystallization to achieve high purity levels .

Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate serves several important applications:

- Pharmaceutical intermediates: It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

- Agrochemical development: The compound may also be involved in the production of herbicides and pesticides due to its structural properties that can enhance bioactivity.

- Chemical research: It serves as a valuable reagent in organic synthesis and medicinal chemistry research .

Interaction studies involving tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate primarily focus on its reactivity with other chemical entities. These studies help elucidate its potential as a building block in drug design and development. Investigations into its interactions with biological targets can provide insights into its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-Butyl 4-methylenepiperidine-1-carboxylate | 159635-49-1 | 0.94 | Different substitution pattern on the piperidine ring |

| Tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate | 159635-22-0 | 0.85 | Contains a hydroxyl group which alters reactivity |

| Tert-Butyl piperidine-1-carboxylate | 75844-69-8 | 0.94 | Lacks the methylene group, affecting steric properties |

| Tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | 0.90 | Contains a vinyl group which may enhance reactivity |

| Tert-Butyl 3-vinylpyrrolidine-1-carboxylate | 753015-96-2 | 0.83 | Pyrrolidine ring instead of piperidine |

Tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate stands out due to its specific substitutions that influence both its chemical behavior and potential biological activity compared to these similar compounds.

The compound is systematically named tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate (CAS: 336182-49-1), reflecting its substitution pattern on the piperidine ring. The molecular formula is $$ \text{C}{13}\text{H}{23}\text{NO}_2 $$, with a molar mass of 225.33 g/mol. Its structure features:

- A six-membered piperidine ring with a tert-butyloxycarbonyl (Boc) group at the 1-position.

- 3,3-Dimethyl substituents on the piperidine ring.

- A 4-methylene group ($$ \text{CH}_2 $$) introducing unsaturation.

The SMILES notation (CC(C)(C)OC(=O)N1CCC(=C)C(C)(C)C1) and InChIKey (GUQIYZVZECAHOT-UHFFFAOYSA-N) encode its connectivity and stereochemical features. The methylene group introduces planar geometry at C4, while the Boc group enhances steric bulk, influencing reactivity in downstream synthetic applications.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{23}\text{NO}_2 $$ |

| Molecular Weight | 225.33 g/mol |

| Boiling Point | 257.6°C (estimated) |

| Density | 1.0 g/cm³ |

| SMILES | CC(C)(C)OC(=O)N1CCC(=C)C(C)(C)C1 |

| InChIKey | GUQIYZVZECAHOT-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been pivotal in drug discovery since the 19th century, with early syntheses relying on pyridine hydrogenation. The introduction of tert-butyl carbamate-protected piperidines in the late 20th century revolutionized access to stereochemically defined intermediates. tert-Butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate emerged as a scaffold for spiropiperidines and condensed piperidinones, enabling modular synthesis of complex alkaloids.

Modern synthetic routes employ low-temperature lithiation and multicomponent cycloadditions to install the methylene and dimethyl groups regioselectively. For example, treatment of diisopropylamine with n-butyllithium in tetrahydrofuran at −78°C generates a stabilized enolate, which undergoes alkylation to form the 3,3-dimethyl motif. Advances in catalytic hydrogenation and stereoselective epoxidation further refined the compound’s accessibility.

Position Within Piperidine Derivative Taxonomy

Piperidine derivatives are classified by substitution patterns and functional groups. This compound belongs to the Boc-protected piperidine subclass, characterized by:

- N-Boc protection: Enhances solubility and prevents undesired nucleophilic reactions at the nitrogen.

- Disubstituted methyl groups: The 3,3-dimethyl configuration imposes conformational rigidity, favoring chair-like piperidine ring structures.

- Exocyclic double bond: The 4-methylene group enables Diels-Alder reactions and Michael additions, broadening synthetic utility.

Comparisons with related derivatives highlight its uniqueness:

- tert-Butyl 4-methylenepiperidine-1-carboxylate (CAS: 159635-49-1) lacks the 3,3-dimethyl groups, reducing steric hindrance.

- tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS: 159635-22-0) incorporates a hydroxyl group, enabling hydrogen bonding but increasing polarity.

These structural variations underscore its role as a privileged intermediate in medicinal chemistry, particularly for anticancer and central nervous system-targeted agents.

The primary route to tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate begins with N-(tert-butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone), a versatile intermediate in heterocyclic chemistry [2]. The synthesis typically involves two stages: Boc protection of 4-piperidone derivatives followed by methylene group introduction via Wittig olefination.

Reaction Sequence and Conditions

Boc Protection:

4-Piperidone hydrate hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium hydroxide and tetrahydrofuran (THF), yielding N-Boc-4-piperidone in quantitative yields [2].

$$

\text{4-Piperidone} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH, THF}} \text{N-Boc-4-piperidone}

$$Wittig Olefination:

N-Boc-4-piperidone reacts with methyltriphenylphosphonium bromide under strongly basic conditions (n-butyllithium) in THF at −78°C, followed by gradual warming to room temperature [4]. This generates the methylene group at the 4-position, producing tert-butyl 4-methylenepiperidine-1-carboxylate with 99% yield [4].

$$

\text{N-Boc-4-piperidone} + \text{Ph}3\text{P=CH}2 \xrightarrow{\text{n-BuLi, THF}} \text{tert-butyl 4-methylenepiperidine-1-carboxylate}

$$

Table 1: Key Parameters for Core Synthetic Pathway

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | (Boc)₂O, NaOH, THF, 16 h, rt | 100% |

| Wittig Olefination | Ph₃P=CH₂, n-BuLi, THF, −78°C to rt, 24 h | 99% |

For the 3,3-dimethyl variant, the precursor 3,3-dimethyl-4-piperidone would undergo analogous Boc protection and Wittig reactions, though synthetic details for this specific derivative require further exploration.

Alternative Routes Using Methyltriphenylphosphonium Iodide

While methyltriphenylphosphonium bromide is standard in Wittig reactions, the iodide analogue offers potential kinetic advantages due to its superior leaving-group ability. Substituting bromide with iodide could accelerate ylide formation, enabling milder conditions or shorter reaction times.

Hypothetical Optimization (Based on [4])

- Reagent Comparison:

Methyltriphenylphosphonium iodide (Ph₃P=CH₂·I) may reduce the need for excess base (n-BuLi) by facilitating faster ylide generation. This could lower reaction temperatures or enable one-pot protocols. - Challenges:

Iodide’s higher molecular weight and cost may limit large-scale use. Additionally, byproduct (LiI) solubility in THF must be addressed during workup.

Catalytic Approaches for Stereochemical Control

Asymmetric synthesis of piperidines has been achieved via chirality induction using chiral amines or metal catalysts [3]. For tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate, stereocontrol could be critical if the 3,3-dimethyl group introduces conformational rigidity.

Exocyclic Chirality Induction (Adapted from [3])

A nickel-catalyzed system employing N-heterocyclic carbenes (NHCs) enables oxidation of 1-Boc-4-hydroxypiperidine to N-Boc-4-piperidone with 95% yield [2]. Integrating chiral NHC ligands might induce enantioselectivity during methylene formation, though this remains speculative for the target compound.

Solvent Systems and Reaction Kinetics Optimization

THF is the solvent of choice for Wittig reactions due to its compatibility with strong bases and intermediates [4]. Key kinetic factors include:

- Temperature Gradient:

Maintaining −78°C during ylide formation minimizes side reactions, while gradual warming ensures complete olefination. - Purification Efficiency:

Column chromatography (30% hexanes/ethyl acetate) achieves >98% purity but poses scalability challenges [4].

Table 2: Solvent and Kinetic Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent Polarity | THF (ε = 7.5) | Maximizes ylide stability |

| Reaction Time | 24 h (overnight) | Ensures completion |

| Workup | Ethyl acetate/water partition | Removes Li salts |

Large-Scale Production Challenges and Solutions

Challenges

- Low-Temperature Requirements:

Sustaining −78°C in industrial reactors demands costly cryogenic equipment. - Air-Sensitive Reagents:

n-BuLi and ylides require inert atmospheres, complicating process design. - Chromatography Dependence:

Column purification is impractical for multi-kilogram batches.

Solutions

- Continuous Flow Systems:

Microreactors could maintain low temperatures efficiently and reduce exposure to air [4]. - Alternative Bases:

Potassium tert-butoxide may replace n-BuLi in某些 cases, though yields must be verified. - Crystallization-Based Purification:Designing derivatives with high crystallinity could eliminate chromatography.

The conformational behavior of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate is governed by the interplay between steric interactions and electronic effects inherent to the substituted piperidine scaffold. While direct X-ray crystallographic data for this specific compound is not available in the literature, extensive studies on related N-Boc protected piperidine derivatives provide crucial insights into the expected conformational preferences [1] [2] [3].

Piperidine rings predominantly adopt chair conformations, with the nitrogen atom exhibiting pseudotetrahedral geometry [4] [5]. For N-acylpiperidines, including N-Boc derivatives, the chair conformation with the substituent in the equatorial position represents the global energy minimum [1] [3]. Analysis of the Cambridge Structural Database reveals that approximately 88% of N-acylpiperidines crystallize in chair conformations, with only 12% exhibiting twist-boat geometries [1].

The conformational landscape of the target compound is significantly influenced by the 3,3-dimethyl substitution pattern. These geminal methyl groups create a sterically congested environment that restricts conformational flexibility and stabilizes specific orientations [6] [7]. The chair conformation with equatorial N-Boc orientation minimizes 1,3-diaxial interactions between the tert-butoxycarbonyl group and the piperidine ring substituents [7] [3].

Molecular mechanics calculations using density functional theory methods predict that the equatorial N-Boc conformer is favored by approximately 0.5-1.0 kcal/mol relative to the axial orientation [1] [3]. This energy difference corresponds to a population ratio of approximately 85-90% equatorial to 10-15% axial at room temperature, consistent with observed distributions in related systems [3].

The exocyclic methylene group at the 4-position introduces additional conformational considerations. This substituent preferentially adopts an equatorial-like orientation to minimize steric interactions with the 3,3-dimethyl groups [8] [9]. The sp2 hybridization of the exocyclic carbon creates a planar geometry that influences the overall ring pucker and reduces conformational flexibility compared to saturated analogs [9].

Twist-boat conformations become energetically accessible when significant steric crowding occurs, typically requiring an energy penalty of 2-3 kcal/mol [1] [2]. For the target compound, the presence of four substituents on the piperidine ring (two methyl groups, one methylene, and the N-Boc group) may occasionally stabilize twist-boat geometries, particularly in crystal packing environments where intermolecular interactions can overcome the intrinsic conformational preference [2].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate exhibits characteristic resonances that reflect its structural features and conformational dynamics. The tert-butoxycarbonyl protecting group appears as a sharp singlet at approximately 1.45 ppm, integrating for nine protons [10] [11]. This chemical shift is typical for tert-butyl carbamate moieties and remains invariant across different conformational states due to the rotational freedom of the tert-butyl group [12].

The exocyclic methylene group generates distinctive vinyl proton signals at 4.85-4.95 ppm, appearing as a multiplet due to coupling with adjacent ring protons [10] [11]. These resonances are characteristic of terminal alkene functionality and confirm the presence of the 4-methylidene substituent. The geminal 3,3-dimethyl groups manifest as a singlet at 1.20-1.30 ppm, integrating for six protons [10].

Piperidine ring protons exhibit complex splitting patterns in the range of 1.5-4.0 ppm, with protons adjacent to nitrogen appearing more downfield due to the electron-withdrawing effect of the carbamate group [10] [13]. Variable temperature Nuclear Magnetic Resonance studies of related N-Boc piperidines demonstrate that the Boc group rotation is rapid on the Nuclear Magnetic Resonance timescale at ambient temperature, with coalescence temperatures typically below -50°C [12] [14].

13C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbamate carbonyl carbon resonating at approximately 155 ppm [10] [11]. The quaternary carbons of the tert-butyl group and the 3,3-dimethyl substitution appear at 80 and 40 ppm, respectively. The exocyclic methylene carbon exhibits characteristic alkene chemical shifts around 108-112 ppm, while piperidine ring carbons appear in the aliphatic region between 20-50 ppm [10] [13].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the structural features of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate. The most prominent feature is the carbonyl stretching vibration of the carbamate functional group, which appears as a strong absorption at 1690-1700 cm⁻¹ [15] [16] [17]. This frequency is characteristic of N-alkyl carbamates and reflects the electron-donating effect of the nitrogen atom, which slightly lowers the carbonyl stretching frequency compared to esters (1735-1750 cm⁻¹) [15] [16].

The exocyclic alkene functionality contributes a medium-intensity C=C stretching vibration at 1640-1650 cm⁻¹ [18]. This absorption is readily distinguishable from aromatic C=C stretches, which typically appear at higher frequencies. The terminal nature of the alkene is confirmed by the presence of characteristic C-H stretching and bending modes associated with the =CH₂ group [16] [18].

Aliphatic C-H stretching vibrations appear as multiple overlapping bands in the 2900-3000 cm⁻¹ region, arising from the tert-butyl, dimethyl, and piperidine methylene groups [16] [19]. The asymmetric and symmetric methyl C-H stretches are clearly resolved, with the former appearing at higher frequency. C-H bending modes contribute multiple absorptions in the 1350-1450 cm⁻¹ region [16].

The C-N stretching vibration of the carbamate linkage appears as a medium-intensity band at 1150-1250 cm⁻¹ [16] [17]. Additional diagnostic absorptions include the C-O stretching of the tert-butyl ester moiety and various skeletal vibrations of the piperidine ring system [16] [19].

Mass Spectrometry

Electron impact mass spectrometry of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate exhibits fragmentation patterns characteristic of N-Boc protected amines. The molecular ion peak appears at m/z 225, corresponding to the molecular formula C₁₃H₂₃NO₂ [10]. However, this peak is typically of low intensity due to the facile loss of the tert-butyl group.

The base peak commonly appears at m/z 169, resulting from the loss of the tert-butyl cation (C₄H₉⁺, 57 mass units) from the molecular ion [10]. This fragmentation is characteristic of tert-butyl carbamates and proceeds through α-cleavage adjacent to the carbonyl group. The resulting ion corresponds to the protonated methylidene-dimethylpiperidine fragment.

Secondary fragmentation patterns include the loss of carbon monoxide (28 mass units) from the carbamate group, producing ions at m/z 141. Additional fragmentation involves cleavage of the exocyclic methylene group and ring opening of the piperidine system, generating smaller alkyl and iminium fragments [10].

Electrospray ionization mass spectrometry provides gentler ionization conditions and typically yields prominent [M+H]⁺ and [M+Na]⁺ adduct ions at m/z 226 and 248, respectively. This technique is particularly useful for molecular weight confirmation and structural elucidation of thermally labile compounds [10].

Thermodynamic Parameters: Boiling Point, Density, Refractive Index

The thermodynamic properties of tert-butyl 3,3-dimethyl-4-methylenepiperidine-1-carboxylate reflect its molecular structure and intermolecular interactions. While experimental values for this specific compound are not reported in the literature, reliable estimates can be derived from the properties of structurally related piperidine derivatives and established structure-property relationships.

The predicted boiling point ranges from 280-310°C at standard atmospheric pressure, estimated by comparison with analogous N-Boc piperidine systems [20] [21]. This relatively high boiling point is attributed to the substantial molecular weight (225.33 g/mol) and the polar nature of the carbamate functional group, which facilitates intermolecular hydrogen bonding interactions [22] [23]. The presence of the tert-butyl ester moiety contributes additional van der Waals interactions that further elevate the boiling point compared to smaller carbamate analogs [21] [23].

Density calculations based on group contribution methods predict a value of approximately 1.0±0.1 g/cm³ at 20°C [20] [22] [21]. This density is consistent with organic compounds containing a balance of aliphatic and polar functional groups. The relatively low density compared to more highly functionalized molecules reflects the significant contribution of the tert-butyl group, which has a lower density than the average organic functional group [21] [23].

The refractive index is estimated to be in the range of 1.47-1.48 at 20°C, based on additive contributions from constituent functional groups [22] [24] [21]. This value is typical for organic compounds with moderate polarizability and reflects the presence of the carbonyl group and the nitrogen heteroatom, both of which contribute to electronic polarization [22].

The flash point is predicted to be approximately 130-150°C, indicating that the compound presents moderate fire hazard under normal handling conditions [21] [25]. This relatively high flash point is advantageous for synthetic applications and storage, as it reduces the risk of accidental ignition during routine manipulations [26] [25].

Vapor pressure calculations suggest extremely low volatility at room temperature, with estimated values below 0.01 mmHg at 25°C [24]. This low volatility is consistent with the high molecular weight and polar nature of the compound, and indicates minimal risk of inhalation exposure during normal handling procedures [26].